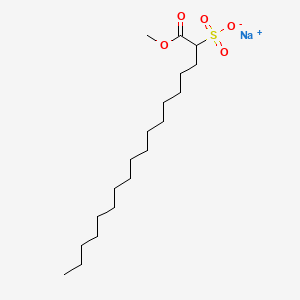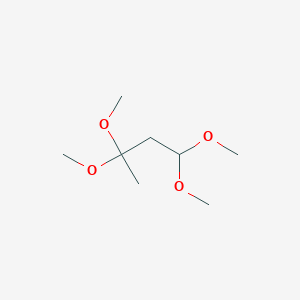
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine
Overview
Description
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine, also known as nitrogen mustard, is a chemical compound that has been used in the medical field for its anti-cancer properties. It was first used in the 1940s as a chemotherapy drug for the treatment of lymphoma and other types of cancer. Since then, it has been extensively studied for its potential in cancer treatment and other medical applications.
Mechanism of Action
The mechanism of action of bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine involves the formation of covalent bonds with the DNA of cancer cells. This leads to the formation of cross-links between the strands of DNA, which prevents the cells from dividing and growing. This ultimately leads to the death of the cancer cells.
Biochemical and physiological effects:
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine has both biochemical and physiological effects on the body. It can cause DNA damage in healthy cells, which can lead to mutations and potentially cancerous growths. It can also cause damage to the bone marrow, which can lead to a decrease in the production of blood cells.
Advantages and Limitations for Lab Experiments
One advantage of using bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in lab experiments is that it is a potent alkylating agent that can be used to induce DNA damage in cells. This makes it a useful tool for studying the effects of DNA damage on cell growth and division. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine. One area of research is the development of new cancer treatments that use this compound in combination with other drugs or therapies. Another area of research is the study of the long-term effects of this compound on the body, particularly in terms of its potential to cause cancer or other diseases. Finally, there is ongoing research into the synthesis of new derivatives of bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine that may have improved anti-cancer properties or reduced toxicity.
Scientific Research Applications
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine has been extensively studied for its anti-cancer properties. It is a potent alkylating agent that works by damaging the DNA of cancer cells, which prevents them from dividing and growing. This compound has been used in the treatment of various types of cancer, including lymphoma, leukemia, and breast cancer.
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2NO/c1-11-7-6-10(4-2-8)5-3-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQWUZHPNITDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180746 | |
| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26112-92-5 | |
| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DICHLORO-2''-METHOXYTRIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZJ75YA76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)

![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)

